6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline
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Overview
Description
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H12N2O2, features a nitro group and a methyl group attached to a tetrahydroquinoline ring, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline typically involves the nitration of 6-Methyl-5,6,7,8-tetrahydroquinoline. One common method includes the reaction of 6-Methyl-5,6,7,8-tetrahydroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 6-Methyl-3-amino-5,6,7,8-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 6-Methyl-3-nitroquinoline-2-carboxylic acid or 6-Methyl-3-nitroquinoline-2-aldehyde.
Scientific Research Applications
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5,6,7,8-Tetrahydroquinoline: Lacks both the methyl and nitro groups, resulting in different chemical and biological properties.
2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline: Contains a chloro group, which can influence its reactivity and biological activity.
Uniqueness
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline is unique due to the presence of both a nitro and a methyl group on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
6-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to collate and analyze various studies regarding the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoline structure characterized by a bicyclic system with a six-membered aromatic ring fused to a five-membered ring. The presence of a methyl group and a nitro substituent significantly influences its chemical reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- In vitro Studies : Research involving various human tumor cell lines (including leukemia, melanoma, lung, colon, breast, and prostate cancers) has shown that certain derivatives exhibit significant cytotoxic effects. The most active compounds demonstrated low concentrations required for effective inhibition (log10 GI50 values around -4.7) against multiple cancer types .
- Mechanism of Action : The anticancer activity is believed to be linked to the compound's ability to induce oxidative stress within cancer cells. This can lead to mitochondrial dysfunction and increased reactive oxygen species (ROS) production. Such mechanisms are crucial for selectively targeting cancer cells while sparing normal cells .
Comparative Analysis of Biological Activity
A comparative analysis of structurally similar compounds reveals insights into the importance of specific functional groups in determining biological activity:
Compound Name | Key Features | Anticancer Activity |
---|---|---|
2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline | Contains chlorine; similar structure | Moderate activity against certain cancer lines |
4-Nitro-1-(trifluoromethyl)-1H-pyrazole | Different core structure; high reactivity | Strong cytotoxicity in various cancer models |
2-Methyl-5,6,7,8-tetrahydroquinoline | Lacks nitro group; simpler structure | Lower overall activity compared to nitro derivatives |
This table illustrates how variations in substituents influence the biological properties of these compounds.
Case Studies
- Study on Antitumor Activity : A study evaluated several synthesized tetrahydroquinoline derivatives against 60 different human tumor cell lines. The results indicated that compounds with specific nitrogen heterocycles exhibited enhanced antitumor activities due to their structural features .
- Mechanistic Insights : Another investigation focused on the redox-cycling capability of related compounds. It was found that the nitro group can undergo reduction to form amino derivatives that interact with cellular targets leading to cytotoxic effects .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-3-10-8(4-7)5-9(6-11-10)12(13)14/h5-7H,2-4H2,1H3 |
InChI Key |
PQLXNBHHLPQVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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